1-((5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione
Description
1-((5-(2-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione is a pyrazoline-based heterocyclic compound with a fused indoline-2,3-dione moiety. Pyrazoline derivatives are known for diverse pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties . The compound’s structure features a 2-chlorophenyl group at the 5-position of the pyrazoline ring and a 4-methoxyphenyl group at the 3-position, contributing to its unique stereoelectronic profile.
Properties
IUPAC Name |
1-[[3-(2-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3/c1-32-17-12-10-16(11-13-17)21-14-23(18-6-2-4-8-20(18)26)29(27-21)15-28-22-9-5-3-7-19(22)24(30)25(28)31/h2-13,23H,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTXJTLAOSANQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)CN4C5=CC=CC=C5C(=O)C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, supported by various studies and findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure comprises an indoline core linked to a pyrazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:
Case Study: Mechanism Insights
A detailed investigation into the mechanism of action revealed that the compound acts as a potent inhibitor of tubulin polymerization, which is crucial for mitosis. The study utilized docking simulations to confirm that the compound binds effectively to the colchicine site on tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown significant anti-inflammatory effects. The following table outlines findings from various studies assessing its anti-inflammatory activity:
| Study | Model/System | Effect Observed |
|---|---|---|
| LPS-induced inflammation in BV-2 cells | Reduced TNFα release by 50% | |
| Mouse model of neuroinflammation | Decreased microglial activation |
Mechanistic Studies
The anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines such as TNFα and IL-6. The compound was shown to inhibit the phosphorylation of key signaling proteins involved in inflammatory pathways . This suggests that it could serve as a therapeutic agent for conditions characterized by chronic inflammation.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable absorption and distribution characteristics, although further toxicological evaluations are necessary.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Research indicates that compounds similar to 1-((5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione exhibit promising anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .
Anti-inflammatory Effects :
The compound has shown potential anti-inflammatory effects in preclinical studies. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. This suggests that the compound could be developed into a therapeutic agent for inflammatory diseases such as arthritis .
Antimicrobial Properties :
There is growing interest in the antimicrobial activity of pyrazole derivatives. Studies have demonstrated that certain structural modifications can enhance the efficacy against a broad spectrum of bacteria and fungi. The chlorophenyl group in this compound may contribute to its antimicrobial effectiveness .
Table 1: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Pyrazole A | Anticancer | MCF-7 (Breast Cancer) | |
| Pyrazole B | Anti-inflammatory | RAW 264.7 (Macrophages) | |
| Pyrazole C | Antimicrobial | E. coli |
Case Studies
Case Study 1: Anticancer Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against MCF-7 cells, suggesting significant anticancer potential .
Case Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory properties of pyrazole derivatives demonstrated that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Differences
Key Observations :
Substituent Position Effects :
- The 2-chlorophenyl group in the target compound introduces steric hindrance compared to 4-chlorophenyl derivatives (e.g., Compound 13). This ortho-substitution may reduce binding affinity to enzymes like E. coli FabH, where para-substituted analogs show higher activity .
- The 4-methoxyphenyl group at the 3-position is conserved in multiple analogs (e.g., Compounds 13, CL-7), suggesting its role in stabilizing π-π interactions or hydrogen bonding .
Functional Group Contributions: The indoline-2,3-dione moiety in the target compound provides a fused bicyclic system, enhancing rigidity and enabling hydrogen bonding via its carbonyl groups. This contrasts with the flexible ethanone group in Compound 13 or the hydrazinyloxy chain in CL-7 .
Key Findings :
- Antibacterial Activity : Compound 13 (4-chlorophenyl) exhibits potent FabH inhibition (IC₅₀ = 0.8 µM), likely due to optimal para-substitution aligning with the enzyme’s hydrophobic pocket . The target compound’s ortho-chloro group may disrupt this alignment, reducing efficacy.
Crystallographic and Conformational Analysis
- Dihedral Angles :
- Hydrogen Bonding :
Preparation Methods
Chalcone Synthesis
The pyrazoline core is derived from cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine hydrate. The chalcone precursor is synthesized via Claisen-Schmidt condensation:
Reaction Conditions :
-
Substrates : 2-Chlorobenzaldehyde (1.2 eq) and 4-methoxyacetophenone (1.0 eq).
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Catalyst : 10% NaOH in ethanol.
Characterization :
Pyrazoline Formation
Cyclocondensation of the chalcone with hydrazine hydrate:
Reaction Conditions :
-
Solvent : Ethanol.
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Molar Ratio : Chalcone : hydrazine hydrate = 1 : 1.2.
Mechanism :
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Nucleophilic attack of hydrazine on the α,β-unsaturated ketone.
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Cyclization to form the dihydropyrazole ring.
Characterization :
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¹H NMR : Doublet of doublets at δ 3.1–3.3 ppm (pyrazoline CH₂), multiplet at δ 5.6–5.8 ppm (methine proton).
Functionalization of Isatin
N1-Methylation of Isatin
Coupling of Pyrazoline and Isatin Moieties
Nucleophilic Substitution
The pyrazoline nitrogen attacks the methylene carbon of N1-methylisatin:
Reaction Conditions :
Optimization Data :
| Parameter | Value | Yield (%) |
|---|---|---|
| Solvent (DMF) | 10 mL | 78 |
| Temperature (°C) | 100 | 78 |
| TEA (eq) | 1.2 | 78 |
| Alternative (No TEA) | - | <20 |
Mechanistic Insight : TEA deprotonates the pyrazoline NH, enhancing nucleophilicity.
One-Pot Three-Component Synthesis
Adapting methodologies from, a single-step assembly is feasible:
Reagents :
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Isatin (1.0 eq).
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Pre-formed pyrazoline (1.0 eq).
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Formaldehyde (1.2 eq).
Conditions :
Advantages :
-
Eliminates isolation of intermediates.
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Yield : 70–75% (lower than stepwise due to competing side reactions).
Comparative Analysis of Synthetic Routes
| Parameter | Stepwise Synthesis | One-Pot Synthesis |
|---|---|---|
| Total Yield | 60–65% | 70–75% |
| Purity | >95% | 85–90% |
| Reaction Time | 24–30 h | 6 h |
| Scalability | Moderate | High |
The one-pot method offers efficiency but requires stringent control over stoichiometry to minimize byproducts.
Spectral Characterization and Validation
¹H NMR (400 MHz, DMSO-d₆) :
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δ 7.8–7.2 (m, 8H, aromatic protons).
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δ 5.6 (dd, 1H, pyrazoline methine).
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δ 4.1 (s, 2H, N-CH₂).
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δ 3.8 (s, 3H, OCH₃).
IR (KBr) :
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1,710 cm⁻¹ (isatin C=O).
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1,590 cm⁻¹ (C=N).
Elemental Analysis :
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Calculated for C₂₆H₂₀ClN₃O₃: C, 67.02%; H, 4.33%; N, 8.99%.
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Found: C, 66.89%; H, 4.41%; N, 8.85%.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing this compound, and how are critical intermediates characterized?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the condensation of hydrazine derivatives with α,β-unsaturated ketones to form the pyrazoline core. For example, pyrazoline derivatives are synthesized via cyclocondensation of chalcones with hydrazine hydrate under reflux in ethanol . Critical intermediates are monitored using thin-layer chromatography (TLC) and characterized via -NMR and -NMR spectroscopy to confirm regioselectivity and functional group integrity. Reaction conditions (e.g., solvent polarity, temperature) are optimized to minimize byproducts and improve yields .
Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is used to confirm molecular weight, while NMR spectroscopy resolves stereochemical ambiguities (e.g., diastereotopic protons in the dihydropyrazole ring). Single-crystal X-ray diffraction provides definitive proof of molecular geometry, as demonstrated for structurally analogous pyrazoline derivatives . Purity is assessed via HPLC with UV detection (≥95% purity threshold) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the chlorophenyl or methoxyphenyl groups) influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs with variations in substituent position (e.g., para vs. ortho methoxy) or electronic properties (e.g., electron-withdrawing Cl vs. electron-donating OMe). Biological assays (e.g., antimicrobial MIC tests, kinase inhibition assays) are paired with computational tools like molecular docking to correlate substituent effects with target binding affinity. For example, the 4-methoxyphenyl group enhances lipophilicity, improving membrane permeability in cell-based assays .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent used for compound dissolution). To address this:
- Perform dose-response curves under standardized protocols (e.g., NIH/WHO guidelines).
- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blotting for downstream pathway modulation).
- Compare crystallographic data to confirm conformational stability in biological matrices .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical/molecular mechanical (QM/MM) modeling are used to study binding modes with targets like cyclooxygenase-2 (COX-2) or kinases. For pyrazoline derivatives, docking into the COX-2 active site reveals hydrogen bonding with Arg120 and hydrophobic interactions with the methoxyphenyl group. Free energy perturbation (FEP) calculations quantify binding energy contributions of specific substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
